molecular formula C10H13FS B8078811 2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene

2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene

Cat. No.: B8078811
M. Wt: 184.28 g/mol
InChI Key: KUMPMAVEXUIEFY-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a propan-2-ylsulfanyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene typically involves the following steps:

  • Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the desired position.

  • Fluorination: The brominated benzene is then subjected to fluorination to replace the bromine atom with a fluorine atom.

  • Methylation: The fluorinated benzene is methylated to introduce a methyl group at the appropriate position.

  • Sulfanyl Group Addition: Finally, the propan-2-ylsulfanyl group is introduced through a substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing substituents on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Production of hydrocarbons or alcohols.

  • Substitution: Introduction of different functional groups such as nitro, amino, or halogen groups.

Scientific Research Applications

2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene exerts its effects involves interactions with molecular targets and pathways. The fluorine atom enhances the compound's reactivity and stability, while the sulfanyl group contributes to its binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene is compared with other similar compounds, such as:

  • 2-Fluoro-1-methylbenzene: Lacks the propan-2-ylsulfanyl group.

  • 4-Propan-2-ylsulfanylbenzene: Lacks the fluorine and methyl groups.

  • 1-Methyl-4-propan-2-ylsulfanylbenzene: Lacks the fluorine atom.

The presence of the fluorine atom in this compound enhances its chemical properties and makes it unique compared to its analogs.

Properties

IUPAC Name

2-fluoro-1-methyl-4-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FS/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMPMAVEXUIEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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